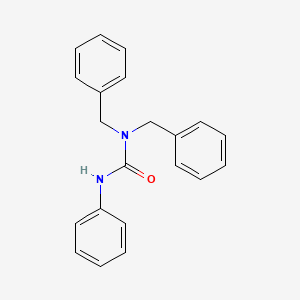

N,N-dibenzyl-N'-phenylurea

Description

Properties

IUPAC Name |

1,1-dibenzyl-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O/c24-21(22-20-14-8-3-9-15-20)23(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHTXCJHLYXEMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355110 | |

| Record name | Urea, N'-phenyl-N,N-bis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53693-57-5 | |

| Record name | Urea, N'-phenyl-N,N-bis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DIBENZYL-3-PHENYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N,N-dibenzyl-N'-phenylurea (DBPU) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is a member of the urea derivatives, characterized by the following structure:

This compound features two benzyl groups and one phenyl group attached to a central urea moiety, which contributes to its unique pharmacological properties.

Mechanisms of Biological Activity

- Anticancer Activity : DBPU has demonstrated potential anticancer activity. Studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, its effects on the MCF-7 breast cancer cell line have been documented, where it induced apoptosis through mitochondrial pathways, leading to increased Bax/Bcl-2 ratios and activation of caspases .

- Enzyme Inhibition : DBPU acts as an inhibitor for certain enzymes involved in metabolic pathways. Its interaction with soluble epoxide hydrolase (sEH) has been explored, revealing that it can modulate the metabolism of endogenous epoxides, which are crucial for cardiovascular functions .

- Antiviral Properties : Recent studies have indicated that DBPU and related compounds exhibit antiviral activity against SARS-CoV-2 by inhibiting the main protease (Mpro) involved in viral replication . This suggests a potential application in developing antiviral therapies.

Table 1: Summary of Biological Activities of this compound

Detailed Findings

- Anticancer Studies : A study evaluated the cytotoxic effects of DBPU on MCF-7 cells, revealing an IC50 value indicating significant antiproliferative activity at concentrations ranging from 5 to 10 µM. The compound was shown to alter gene expression related to apoptosis and cell cycle regulation .

- Mechanistic Insights : Inhibition studies with sEH demonstrated that DBPU interfered with the hydrolysis of epoxyeicosatrienoic acids (EETs), which are known to play roles in vascular function and blood pressure regulation. This inhibition suggests potential therapeutic applications in cardiovascular diseases .

- Antiviral Mechanisms : The antiviral efficacy against SARS-CoV-2 was assessed through in vitro assays, where DBPU displayed potent inhibition of viral replication by targeting the Mpro enzyme. This finding opens avenues for further research into its use as a therapeutic agent against COVID-19 .

Scientific Research Applications

Chemistry Applications

Reagent in Organic Synthesis

DBPU is utilized as a reagent in organic synthesis for the preparation of various urea derivatives. Its unique structure allows for specific reactions that are essential in synthesizing complex organic molecules. DBPU can facilitate C-C bond formation and has been employed in methodologies involving strained ring systems, demonstrating its utility in developing new synthetic pathways .

Catalytic Processes

The compound has been studied for its role in catalytic processes, particularly in C-H activation reactions. DBPU acts as a directing group that enhances the reactivity of substrates, leading to more efficient synthesis of desired products .

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that DBPU exhibits potential biological activities, including antimicrobial and anticancer properties. In vitro studies have shown that it can inhibit the growth of various microbial strains and cancer cell lines, making it a candidate for further pharmacological development .

Mechanism of Action

The mechanism by which DBPU exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors. This interaction can lead to the modulation of metabolic pathways, signaling processes, or gene expression regulation .

Material Science Applications

Thermosensitive Recording Materials

DBPU derivatives have been explored as color developers in thermosensitive recording materials. The unique chemical properties of these derivatives allow them to function effectively under specific thermal conditions, providing a basis for developing advanced recording technologies .

Specialty Chemicals Development

In industrial applications, DBPU is used in the formulation of specialty chemicals with tailored properties. Its ability to modify physical and chemical characteristics makes it valuable in creating materials with specific functionalities .

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Chemistry | Reagent for urea derivatives | Facilitates C-C bond formation |

| Catalysis | C-H activation | Acts as a directing group |

| Antimicrobial Research | Antimicrobial activity | Inhibits growth of various strains |

| Cancer Research | Anticancer properties | Effective against multiple cancer cell lines |

| Material Science | Color developer for thermosensitive materials | Enhances thermal response |

| Specialty Chemicals | Development of custom formulations | Tailors chemical properties |

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of DBPU derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, suggesting potential for therapeutic use in treating bacterial infections.

Case Study 2: Catalytic C-H Activation

Research highlighted the role of DBPU as a directing group in rhodium-catalyzed C-H activation reactions. The study showed that using DBPU increased the yield of desired products significantly compared to traditional methods without directing groups.

Comparison with Similar Compounds

The biological and chemical profiles of N,N-dibenzyl-N'-phenylurea can be inferred through comparisons with structurally analogous N,N'-substituted phenylureas. Below is a detailed analysis across key categories:

Anticancer Agents

CTPPU (N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-phenylurea)

- Structure : Features a chloro-trifluoromethylphenyl group and a plain phenyl substituent.

- Activity: Demonstrates potent cytotoxicity against non-small cell lung cancer (NSCLC) cells (IC₅₀: 52.91–65.52 µM) by inhibiting Akt/GSK-3β/c-Myc signaling. Notably, it shows selectivity for cancer cells over normal cells (IC₅₀ > 100 µM for BEAS-2B and EA.hy926 cells) .

- SAR Insight : Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance cytotoxicity. Hydroxyl substitution (e.g., CTP-(4-OH)-PU) reduces activity, likely due to decreased lipophilicity .

N-(2-Chlorobenzoyl)-N'-phenylurea

- Structure : Incorporates a chlorobenzoyl group instead of benzyl substituents.

Herbicides

Monuron (N'-(4-Chlorophenyl)-N,N-dimethylurea)

- Structure : Dimethyl groups on one nitrogen and a 4-chlorophenyl group on the other.

- Activity : A classic phenylurea herbicide introduced in 1952, effective for broadleaf weed control. Its mode of action involves inhibiting photosynthesis by binding to the D1 protein in photosystem II .

Fluometuron (N,N-Dimethyl-N'-(3-trifluoromethylphenyl)urea)

- Structure : Trifluoromethylphenyl substitution enhances stability and herbicidal potency.

- Activity : Used in cotton and sugarcane fields, with electrochemical oxidation behavior studied for environmental monitoring .

Insecticides

N'-[3-(3-Substituted Phenylureido)benzoyl]-N-(2-chloro)nicotinohydrazides (3a–3i)

- Structure: Hybrid molecules combining phenylurea with nicotinohydrazide moieties.

- Activity: Broad-spectrum insecticidal activity against Spodoptera exigua and Helicoverpa armigera at 10 mg/L, outperforming tebufenozide and chlorbenzuron .

SAR Insight : Bioisosteric replacement (e.g., aromatic diacylhydrazine) enhances binding to insect hormone receptors .

Key Difference : The dibenzyl groups in this compound may hinder interactions with insect-specific targets compared to these optimized hybrids.

Plant Growth Regulators

CPPU (N-(2-Chloro-4-pyridyl)-N'-phenylurea)

- Structure : Chloropyridyl and phenyl substituents.

- Activity : A potent cytokinin that promotes fruit enlargement in pineapples and kiwifruits, increasing yield by up to 14.9% at 50 mg/L .

TDZ (Thidiazuron)

- Structure : Phenylurea fused with a thiadiazole ring.

- Activity: Induces callus growth and delays senescence at nanomolar concentrations .

Key Difference : this compound’s lack of heterocyclic substituents may limit its cytokinin-like activity compared to CPPU or TDZ.

Anti-Inflammatory Agents

N-(4-Methoxyphenyl-1,3-thiazol-2-yl)-N'-phenylurea

- Structure : Thiazole ring linked to methoxyphenyl and phenylurea groups.

- Activity : Potent anti-inflammatory activity in carrageenan-induced edema models, attributed to p38 kinase inhibition .

Key Difference : The dibenzyl groups may sterically hinder binding to kinase active sites, reducing efficacy compared to thiazole-containing analogs.

Q & A

Q. What are the established synthetic routes for N,N-dibenzyl-N'-phenylurea, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic addition of benzylamine to phenyl isocyanate, followed by a second benzylation step. Key factors include:

- Temperature : Optimal yields (75–85%) are achieved at 0–5°C to minimize side reactions like oligomerization .

- Solvent : Anhydrous dichloromethane or THF is preferred to avoid hydrolysis of intermediates .

- Catalysts : Triethylamine (TEA) enhances nucleophilicity, while DMAP accelerates urea bond formation .

Q. How is this compound structurally characterized, and what analytical techniques are critical?

- Spectroscopy :

- Mass Spectrometry : Molecular ion peak at m/z 329.2 (M+H⁺) .

- X-ray Crystallography : Confirms planar urea core and dihedral angles between benzyl groups (45–60°) .

Advanced Research Questions

Q. What is the proposed mechanism of action for this compound's anticancer activity, and how does structural modification alter potency?

Q. How do contradictory reports on this compound's antifungal activity arise, and how can they be resolved?

Q. What advanced analytical methods are used to quantify this compound in environmental samples?

Q. How does molecular modeling predict the binding of this compound to biological targets?

Q. What are the limitations of current structure-activity relationship (SAR) studies on phenylurea derivatives?

Q. How does this compound compare to commercial fungicides in agricultural applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.